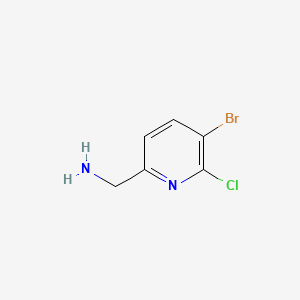
(R)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid is a chiral amino acid derivative with a phenyl ring substituted with an acetoxy group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-2-aminopropanoic acid.
Acetylation: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetoxy group.
Coupling Reaction: The acetylated phenyl ring is then coupled with the ®-2-aminopropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions to form the final product.
Industrial Production Methods: Industrial production of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid may involve:
Enzymatic Resolution: Using enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxy group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetoxy moiety, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 4-acetoxybenzoic acid.
Reduction: Formation of 4-hydroxyphenyl-2-aminopropanoic acid.
Substitution: Formation of 4-substituted phenyl-2-aminopropanoic acid derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its potential role in enzyme inhibition and protein interactions.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-3-(4-Acetoxyphenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active phenolic compound, which can then interact with biological targets. The compound may modulate pathways involved in neurotransmission or enzyme activity.
Comparación Con Compuestos Similares
- ®-3-(4-Hydroxyphenyl)-2-aminopropanoic acid
- ®-3-(4-Methoxyphenyl)-2-aminopropanoic acid
- ®-3-(4-Chlorophenyl)-2-aminopropanoic acid
Comparison:
®-3-(4-Hydroxyphenyl)-2-aminopropanoic acid: Similar structure but with a hydroxyl group instead of an acetoxy group, leading to different reactivity and biological activity.
®-3-(4-Methoxyphenyl)-2-aminopropanoic acid: Contains a methoxy group, which affects its lipophilicity and metabolic stability.
®-3-(4-Chlorophenyl)-2-aminopropanoic acid: The presence of a chlorine atom alters its electronic properties and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(2R)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m1/s1 |
Clave InChI |
QBFQXAKABOKEHT-SNVBAGLBSA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)C[C@H](C(=O)O)N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)






![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)
![3-(4-Aminothieno[2,3-d]pyrimidin-6-yl)propanamide](/img/structure/B11885218.png)



